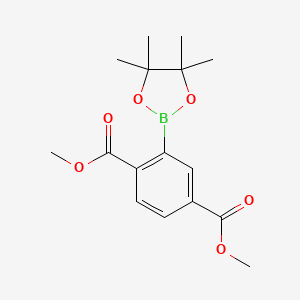
(Z)-(5-(4-fluorophenyl)isoxazol-3-yl)methyl 3-phenylacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(Z)-(5-(4-fluorophenyl)isoxazol-3-yl)methyl 3-phenylacrylate” is a complex organic compound. It contains an isoxazole ring, which is a five-membered ring with three carbon atoms and two heteroatoms (one oxygen and one nitrogen). It also contains a phenylacrylate moiety, which is a common feature in many bioactive compounds .
Synthesis Analysis
While the exact synthesis process for this compound isn’t available, similar compounds are often synthesized through condensation reactions . For instance, 3-hydroxy-2-aryl acrylates, which share some structural similarities with your compound, can be synthesized through various approaches involving both electrophilic and nucleophilic centers .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as Fourier Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR), and X-ray crystallography . These techniques can provide information about the types of bonds present in the molecule and their spatial arrangement.
Chemical Reactions Analysis
The compound contains several functional groups that could participate in chemical reactions. For instance, the isoxazole ring can undergo various reactions, including electrophilic substitution and ring-opening reactions . The acrylate moiety can participate in polymerization reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For instance, the presence of the isoxazole ring could influence its chemical reactivity and stability. The acrylate moiety could influence its polarity and potential to form polymers .
Scientific Research Applications
Synthesis and Structural Characterization
- A study focused on the synthesis of isoxazole derivatives, including those with fluorophenyl groups, demonstrating the application of green chemistry principles. These compounds were characterized using spectroscopy and X-ray diffraction, highlighting their potential in the development of antimicrobial agents (Banpurkar, Wazalwar, & Perdih, 2018).
- Another research explored the synthesis of novel turn-on fluorescent colorimetric Schiff base chemosensors for selective and sensitive detection of Al3+ ions. This study underscores the utility of phenyl thiadiazole-based compounds in environmental monitoring and chemical analysis (Manna, Chowdhury, & Patra, 2020).
Antimicrobial Activity
- The antimicrobial activity of isoxazole derivatives was investigated, revealing effectiveness against gram-positive bacteria such as Staphylococcus aureus. This indicates the potential use of these compounds in developing new antibacterial agents (Shah & Desai, 2007).
Molecular Docking and Biological Evaluation
- Studies on the metal complexes of substituted isoxazole Schiff bases with Cobalt(II), Nickel(II), and Copper(II) have been conducted. These complexes were evaluated for DNA binding, incision activities, antioxidant, and antimicrobial activities, showcasing their potential in medicinal chemistry (Ramesh et al., 2018).
Drug Efficacy and Development
- Pyrazole derivatives, closely related to isoxazole compounds, have been synthesized and assessed for their antioxidant, anti-breast cancer, and anti-inflammatory properties. This research emphasizes the importance of isoxazole and its derivatives in drug discovery and development (Thangarasu, Manikandan, & Thamaraiselvi, 2019).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl (Z)-3-phenylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FNO3/c20-16-9-7-15(8-10-16)18-12-17(21-24-18)13-23-19(22)11-6-14-4-2-1-3-5-14/h1-12H,13H2/b11-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBHUHJFCZGHJJS-WDZFZDKYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)OCC2=NOC(=C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\C(=O)OCC2=NOC(=C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-fluorophenyl)-2-[(6-pyridin-2-ylpyridazin-3-yl)thio]acetamide](/img/structure/B2922730.png)
![1-[[1-(Difluoromethyl)imidazol-2-yl]methyl]pyrazole-3-carboxylic acid](/img/structure/B2922731.png)




![2-benzyl-N-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B2922740.png)
![5-Bromo-N-[(4-methoxythian-4-yl)methyl]pyrimidin-2-amine](/img/structure/B2922741.png)
![3-[4-(Tert-butyl)phenyl]-5-[2-(methylsulfinyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2922743.png)

![(Z)-2,5-dichloro-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2922746.png)


![(R)-1-(3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-4-yl)-2,5-diphenyl-1H-pyrrole](/img/structure/B2922750.png)
